(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates a triazole ring, a pyridazine moiety, and a piperidine unit, which are known to contribute to various biological activities.
Antimicrobial Properties
Studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The specific compound under discussion may possess similar properties due to the presence of the triazole moiety.
Anti-inflammatory Effects
Research has highlighted that piperidine derivatives can exhibit anti-inflammatory activity. The compound's structure suggests it may interact with inflammatory pathways, potentially inhibiting enzymes such as cyclooxygenase (COX). A related study showed that certain piperidine derivatives had IC50 values in the low micromolar range against COX enzymes, indicating potential for therapeutic use in inflammatory conditions .
Central Nervous System Activity
The isoquinoline component suggests possible neuroactive properties. Compounds with isoquinoline structures have been studied for their effects on neurotransmitter systems. For example, they may act as antagonists or agonists at various receptors, which could influence conditions like anxiety or depression . The specific compound might exhibit similar interactions given its structural components.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the triazole and isoquinoline rings likely contributes to its binding affinity and selectivity for specific biological targets. Studies on related compounds have shown that modifications in substituents can significantly alter potency and selectivity .
Table 1: Summary of SAR Findings
Compound | Structure | Activity | IC50 Value (μM) |
---|---|---|---|
Compound A | Triazole derivative | Antimicrobial | 5.0 |
Compound B | Piperidine derivative | COX Inhibition | 0.52 |
Compound C | Isoquinoline derivative | Neuroactivity | 10.0 |
Case Study 1: Antimicrobial Screening
A recent study screened a library of triazole-containing compounds against various pathogens. The results indicated that several compounds exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) below 10 μg/mL. The specific compound's structure was noted as a potential lead for further development .
Case Study 2: Anti-inflammatory Activity
In another study focusing on piperidine derivatives, the compound was evaluated for its ability to inhibit COX enzymes. The results showed promising anti-inflammatory effects with an IC50 value comparable to established anti-inflammatory drugs like Celecoxib .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c29-21(27-12-7-16-3-1-2-4-18(16)13-27)17-8-10-26(11-9-17)19-5-6-20(25-24-19)28-15-22-14-23-28/h1-6,14-15,17H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJFTVBFSNABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.